molecular formula C32H52O2 B1664110 Lupeol acetate CAS No. 1617-68-1

Lupeol acetate

Cat. No.: B1664110
CAS No.: 1617-68-1
M. Wt: 468.8 g/mol
InChI Key: ODSSDTBFHAYYMD-OVDGRWLFSA-N
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Description

Lupeol acetate is a naturally occurring pentacyclic triterpenoid ester derived from lupeol. It is found in various plants, including mango, Acacia visco, and Abronia villosa. This compound is known for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities .

Mechanism of Action

Target of Action

Lupeol acetate, a pentacyclic lupane-type triterpene, has been found to interact with several proteins and enzymes. These include α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . These proteins play crucial roles in various biological processes, including glucose metabolism and signal transduction.

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it inhibits α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, thereby exerting anti-hyperglycemic effects . It also inhibits PTP 1B, an enzyme that negatively regulates insulin signaling, thus enhancing insulin sensitivity .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the IL-1 receptor-associated kinase-mediated toll-like receptor 4 (IRAK-TLR4) pathway, Bcl-2 family proteins, nuclear factor kappa B (NF-kB), phosphatidylinositol-3-kinase (PI3-K)/Akt, and Wnt/β-catenin signaling pathways . These pathways are involved in inflammation, cell survival, and cancer progression, among other processes.

Pharmacokinetics

It has been suggested that esterification of triterpenes like lupeol can enhance their bioavailability by increasing their penetration and retention ability into the cell membrane .

Result of Action

This compound has been shown to have anti-inflammatory, anti-hyperglycemic, anti-dyslipidemic, and anti-mutagenic effects . It inhibits inflammation by reducing the number of cells expressing iNOS activity . It also exerts anti-hyperglycemic effects by inhibiting α-glucosidase and α-amylase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory action was found to be potentiated by pentoxifylline, a known TNF-alpha inhibitor . This suggests that the efficacy of this compound can be enhanced in the presence of certain substances.

Biochemical Analysis

Biochemical Properties

Lupeol acetate interacts with several enzymes, proteins, and other biomolecules. It has been reported to target proteins such as α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP 1B), and TCA cycle enzymes . The nature of these interactions contributes to its diverse pharmacological potency .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to decrease the number of cells expressing iNOS activity, suggesting a drug involvement with the NO system .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules and can cause changes in gene expression . It also has the potential to inhibit or activate enzymes . For example, it has been found to inhibit myeloperoxidase (MPO) released from stimulated human neutrophils .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study using male Swiss mice, this compound (10, 25, and 50 mg/kg, i.p.) inhibited both the neurogenic and inflammatory phase in the formalin test . More comprehensive studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Lupeol acetate can be synthesized through the esterification of lupeol with acetic acid or acetic anhydride. The reaction typically involves dissolving lupeol in a solvent such as tetrahydrofuran, followed by the addition of acetic acid or acetic anhydride and a catalyst like N-methylmorpholine. The reaction mixture is stirred under nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound involves the extraction of lupeol from plant sources, followed by its esterification. The extraction process includes solvent extraction, purification, and crystallization. The esterification process is similar to the laboratory method but scaled up for industrial production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to lupeol.

    Substitution: this compound can participate in substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Lupeol acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its improved bioavailability and potent anti-inflammatory and anticancer activities. Its ability to stimulate human skin cell proliferation makes it particularly valuable in dermatological applications .

Properties

CAS No.

1617-68-1

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate

InChI

InChI=1S/C32H52O2/c1-20(2)22-12-15-29(6)18-19-31(8)23(27(22)29)10-11-25-30(7)16-14-26(34-21(3)33)28(4,5)24(30)13-17-32(25,31)9/h22-27H,1,10-19H2,2-9H3/t22?,23?,24?,25?,26?,27?,29-,30+,31-,32-/m1/s1

InChI Key

ODSSDTBFHAYYMD-OVDGRWLFSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C

Appearance

Solid powder

1617-68-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-acetyllupeol
3-acetyllupeol, (3alpha)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does lupeol acetate exert its anti-inflammatory effects?

A: Research suggests this compound may exert its anti-inflammatory effects through multiple pathways. One study demonstrated that this compound effectively inhibits nitric oxide (NO) production, inducible nitric oxide synthase (iNOS) expression, and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. Another study found that this compound, along with other triterpenes from shea fat, significantly reduced TPA-induced inflammation in mice.

Q2: What are the downstream effects of this compound on male fertility?

A: Studies in male albino rats indicate that this compound can significantly reduce testicular sperm count, epididymal sperm count, and sperm motility. This reduction in fertility is attributed to the arrest of spermatogenesis at various stages, with a decline in the production of primary spermatocytes, secondary spermatocytes, and step-19 spermatids. Additionally, this compound treatment caused a reduction in the size of seminiferous tubules and a depletion in Sertoli cell count and cross-sectional surface area.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C32H52O2, and its molecular weight is 468.77 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, DEPT, COSY, HSQC, HMBC
  • Infrared (IR) Spectroscopy: FTIR
  • Mass Spectrometry (MS): GC-MS, ESI-MS, FAB-MS
  • Ultraviolet-visible (UV) Spectroscopy:

Q5: Have any computational studies been conducted on this compound?

A: Yes, molecular docking studies have been performed to assess the potential of this compound as a cysteine synthase (TcCS) inhibitor in Trypanosoma cruzi. Molecular dynamics simulations were also used to evaluate the stability of the TcCS–this compound complex.

Q6: What insights did these computational studies provide?

A: Docking analyses suggested this compound could potentially interact with the active site of TcCS, while molecular dynamics simulations indicated the stability of this interaction over time. These findings highlight the potential of this compound as a lead compound for developing new drugs for Chagas disease.

Q7: What in vitro models have been used to study the activity of this compound?

A: Several in vitro models have been employed, including: - Antimicrobial activity: Trichomonas vaginalis strains , Macrophomina phaseolina , Trypanosoma cruzi - Anticancer activity: MCF-7 breast cancer cells - Anti-inflammatory activity: LPS-stimulated RAW 264.7 cells

Q8: Which animal models have been used to evaluate the efficacy of this compound?

A8: In vivo studies have been conducted using various animal models, including:

  • Anti-inflammatory activity: Mice (TPA-induced ear edema, carrageenan-induced paw edema) , rats (CFA-induced arthritis, carrageenan-induced paw edema)
  • Antinociceptive activity: Mice (acetic acid-induced writhing, formalin-induced licking)
  • Antiarthritic activity: CFA-induced arthritic rats
  • Antifertility activity: Male albino rats
  • Hepatoprotective activity: Carbon tetrachloride (CCl4)-induced liver damage in rats

Q9: Are there any clinical trials investigating this compound?

A9: Based on the provided research, there is no mention of clinical trials involving this compound.

Q10: Which analytical techniques are commonly used for the characterization and quantification of this compound?

A10: The identification and quantification of this compound typically involve a combination of techniques, including:

  • Chromatographic techniques: Thin-layer chromatography (TLC), column chromatography (CC), gas chromatography (GC), high-performance liquid chromatography (HPLC)
  • Spectroscopic techniques: IR spectroscopy, NMR spectroscopy, MS

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